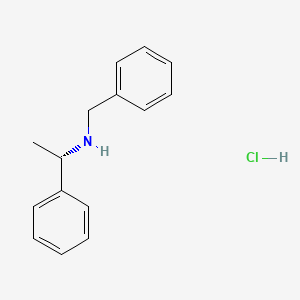

(1S)-N-Benzyl-1-phenylethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-N-Benzyl-1-phenylethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a phenylethylamine structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-N-Benzyl-1-phenylethanamine;hydrochloride typically involves the following steps:

Reductive Amination: This is a common method where benzylamine is reacted with acetophenone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under mild conditions.

Hydrochloride Formation: The free base obtained from the reductive amination is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed by dissolving the free base in an appropriate solvent and adding an equimolar amount of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors. This approach improves efficiency and scalability.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1S)-N-Benzyl-1-phenylethanamine;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Benzyl ketone or benzyl aldehyde.

Reduction: Secondary amine.

Substitution: Various substituted phenylethylamines.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (1S)-N-Benzyl-1-phenylethanamine;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Neurotransmitter Studies: It is used in research related to neurotransmitter functions and interactions due to its structural similarity to natural neurotransmitters.

Medicine:

Pharmaceutical Development: The compound is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

Industry:

Chemical Manufacturing: It is used in the production of various chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (1S)-N-Benzyl-1-phenylethanamine;hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by mimicking the action of natural neurotransmitters. The compound binds to neurotransmitter receptors, modulating their activity and influencing signal transmission. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Phenylethylamine: A naturally occurring compound with a similar structure but lacking the benzyl group.

Amphetamine: A stimulant with a similar core structure but different substituents.

Methamphetamine: A potent central nervous system stimulant with structural similarities.

Uniqueness:

Structural Features: The presence of the benzyl group attached to the nitrogen atom distinguishes (1S)-N-Benzyl-1-phenylethanamine;hydrochloride from other phenylethylamines.

Solubility: The hydrochloride form enhances its solubility in water, making it more suitable for certain applications.

Biological Activity

(1S)-N-Benzyl-1-phenylethanamine; hydrochloride, commonly referred to as N-Benzyl-1-phenylethanamine hydrochloride, is a compound of significant interest in both pharmacology and organic chemistry. Its unique structure, characterized by a benzyl group attached to a phenylethylamine backbone, contributes to its diverse biological activities and potential therapeutic applications.

- Molecular Formula: C₁₅H₁₈ClN

- Molecular Weight: 247.763 g/mol

- Boiling Point: Approximately 309.3 °C

- Density: Approximately 1.0 g/cm³

The compound exists as a racemic mixture, containing both enantiomers, which can exhibit different biological activities due to their stereochemistry.

The biological activity of N-Benzyl-1-phenylethanamine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. It can function as an agonist or antagonist depending on the target:

- Receptor Binding: The compound has shown affinity for several neurotransmitter receptors, particularly those involved in mood regulation and attention disorders .

- Enzyme Interactions: It is involved in enzyme-substrate interactions, facilitating studies in pharmacology and biochemistry.

1. Neuropharmacological Effects

Research indicates that N-Benzyl-1-phenylethanamine hydrochloride may have potential applications in treating mood disorders and attention-related conditions. Its structural similarity to phenylethylamine suggests it could influence neurotransmitter systems, particularly those involving dopamine and serotonin.

2. Antimicrobial Properties

Recent studies have explored the compound's antibacterial and antifungal activities. For instance, derivatives of phenylethylamines have demonstrated significant antimicrobial effects against various bacterial strains:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | Bacillus mycoides |

| Compound VIIg | 0.0039 | S. aureus |

These findings indicate that modifications to the phenylethylamine structure can enhance antimicrobial properties, suggesting a pathway for developing new therapeutic agents .

Case Study 1: Antimicrobial Activity

In vitro tests conducted on several derivatives of N-benzyl compounds revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that specific structural modifications significantly impacted the Minimum Inhibitory Concentration (MIC) values, establishing a correlation between chemical structure and biological efficacy .

Case Study 2: Neuropharmacological Research

A study investigating the binding affinity of N-Benzyl-1-phenylethanamine hydrochloride at serotonin receptors demonstrated its potential as a modulator in serotonergic signaling pathways. This research underscores its relevance in neuropharmacology and suggests further exploration into its therapeutic applications for psychiatric disorders .

Properties

IUPAC Name |

(1S)-N-benzyl-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJQMFZZCANDIQ-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.